[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Brand Name:
Vulcanchem
CAS No.:
1055033-93-6
VCID:
VC0134210
InChI:
InChI=1S/C57H83NO14Si2/c1-16-20-31-43(61)69-50-48-55(13,41(71-74(17-2,18-3)19-4)32-42-56(48,34-66-42)70-37(7)60)49(62)46(67-36(6)59)44-35(5)40(33-57(50,65)54(44,11)12)68-52(64)47(72-73(14,15)53(8,9)10)45(38-27-23-21-24-28-38)58-51(63)39-29-25-22-26-30-39/h21-30,40-42,45-48,50,65H,16-20,31-34H2,1-15H3,(H,58,63)/t40-,41-,42+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
SMILES:
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C
Molecular Formula:
C57H83NO14Si2
Molecular Weight:
1062.4 g/mol
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
CAS No.: 1055033-93-6
Reference Standards
VCID: VC0134210
Molecular Formula: C57H83NO14Si2
Molecular Weight: 1062.4 g/mol
CAS No. | 1055033-93-6 |
---|---|
Product Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |
Molecular Formula | C57H83NO14Si2 |
Molecular Weight | 1062.4 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |
Standard InChI | InChI=1S/C57H83NO14Si2/c1-16-20-31-43(61)69-50-48-55(13,41(71-74(17-2,18-3)19-4)32-42-56(48,34-66-42)70-37(7)60)49(62)46(67-36(6)59)44-35(5)40(33-57(50,65)54(44,11)12)68-52(64)47(72-73(14,15)53(8,9)10)45(38-27-23-21-24-28-38)58-51(63)39-29-25-22-26-30-39/h21-30,40-42,45-48,50,65H,16-20,31-34H2,1-15H3,(H,58,63)/t40-,41-,42+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1 |
Standard InChIKey | WRUFGKOUUYXVIA-XZLAFKNDSA-N |
Isomeric SMILES | CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C |
SMILES | CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C |
Canonical SMILES | CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C |
Synonyms | (αR,βS)-β-(Benzoylamino)-α-tert-butyl(dimethyl)silyloxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4-triethylsilyloxy-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-12-[(1-oxo |
PubChem Compound | 10510315 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume